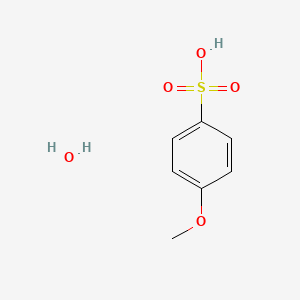
6-Methoxy-2-methyl-3-vinylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2-methyl-3-vinylpyridine is an organic compound with the molecular formula C9H11NO. It belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a methoxy group (-OCH3) at the 6th position, a methyl group (-CH3) at the 2nd position, and a vinyl group (-CH=CH2) at the 3rd position on the pyridine ring. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-3-vinylpyridine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methyl-3-vinylpyridine with methanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 6-bromo-2-methyl-3-vinylpyridine is reacted with methoxyboronic acid in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic routes but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
6-Methoxy-2-methyl-3-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: Pd/C with H2 gas, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol, hydrochloric acid (HCl) in water.
Major Products
Oxidation: 6-Methoxy-2-methyl-3-pyridinecarboxaldehyde, 6-Methoxy-2-methyl-3-pyridinecarboxylic acid.
Reduction: 6-Methoxy-2-methyl-3-ethylpyridine.
Substitution: 6-Hydroxy-2-methyl-3-vinylpyridine.
科学的研究の応用
6-Methoxy-2-methyl-3-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their pharmacological effects.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is also used as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-Methoxy-2-methyl-3-vinylpyridine depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzyme function or disruption of cell membrane integrity.
類似化合物との比較
6-Methoxy-2-methyl-3-vinylpyridine can be compared with other similar compounds such as:
2-Methyl-3-vinylpyridine: Lacks the methoxy group, which may result in different reactivity and biological activity.
6-Methoxy-2-methylpyridine:
3-Vinylpyridine: Lacks both the methoxy and methyl groups, leading to distinct chemical behavior and uses.
The presence of the methoxy group in this compound imparts unique electronic and steric effects, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
3-ethenyl-6-methoxy-2-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-4-8-5-6-9(11-3)10-7(8)2/h4-6H,1H2,2-3H3 |
InChIキー |
BYNHCCXFDPJYAD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)OC)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)
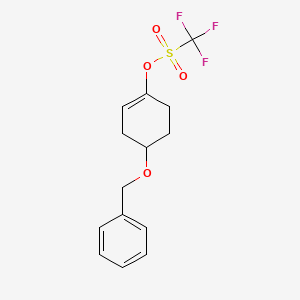
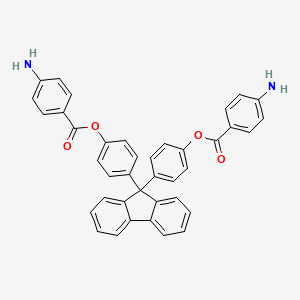
![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
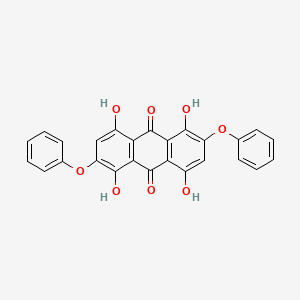
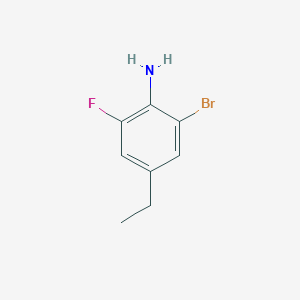
![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)

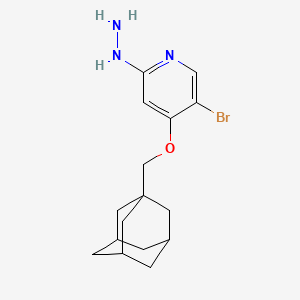
![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)
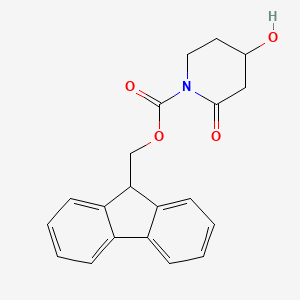
![15,15,30,30-Tetrakis(4-hexylphenyl)-5,8,12,20,23,27-hexathianonacyclo[16.12.0.03,16.04,14.06,13.07,11.019,29.021,28.022,26]triaconta-1(18),2,4(14),6(13),7(11),9,16,19(29),21(28),22(26),24-undecaene-9,24-dicarbaldehyde](/img/structure/B13133340.png)
